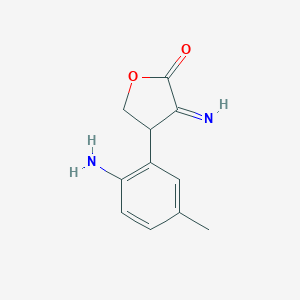![molecular formula C20H19N3O2S2 B292434 ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B292434.png)
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions.
Final esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyridinylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate: Similar compounds include other thiophene derivatives with different substituents on the phenyl or pyridinyl groups.
5-Amino-pyrazoles: These compounds share some structural similarities and are also used in the synthesis of heterocyclic compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C20H19N3O2S2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
ethyl 5-phenyl-2-(pyridin-3-ylmethylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-25-19(24)16-11-17(15-8-4-3-5-9-15)27-18(16)23-20(26)22-13-14-7-6-10-21-12-14/h3-12H,2,13H2,1H3,(H2,22,23,26) |
InChI 键 |
MSBOLPNHRZAJFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)
![ethyl (3E)-7-imino-2-oxo-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292353.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3E)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292358.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)



![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
